(R)-3-(2-Amino-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester (R)-3-(2-Amino-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13532602
InChI: InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-6-4-5-9(8-15)14-10(16)7-13/h9H,4-8,13H2,1-3H3,(H,14,16)/t9-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)CN
Molecular Formula: C12H23N3O3
Molecular Weight: 257.33 g/mol

(R)-3-(2-Amino-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13532602

Molecular Formula: C12H23N3O3

Molecular Weight: 257.33 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-(2-Amino-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C12H23N3O3
Molecular Weight 257.33 g/mol
IUPAC Name tert-butyl (3R)-3-[(2-aminoacetyl)amino]piperidine-1-carboxylate
Standard InChI InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-6-4-5-9(8-15)14-10(16)7-13/h9H,4-8,13H2,1-3H3,(H,14,16)/t9-/m1/s1
Standard InChI Key UXUUHJYPZNBSOT-SECBINFHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCC[C@H](C1)NC(=O)CN
SMILES CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)CN
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)CN

Introduction

Structural and Molecular Characteristics

The molecular architecture of (R)-3-(2-Amino-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester (C12_{12}H23_{23}N3_{3}O3_{3}) combines a six-membered piperidine ring with two critical functional groups: a tert-butyl ester at the 1-position and a 2-amino-acetylamino moiety at the 3-position. The stereochemistry at the 3-position is exclusively R-configured, a feature critical for its biological interactions.

Molecular Formula and Stereochemical Configuration

The compound’s IUPAC name, tert-butyl (3R)-3-[(2-aminoacetyl)amino]piperidine-1-carboxylate, reflects its branched ester and amide substituents. Key identifiers include:

PropertyValue
Molecular FormulaC12_{12}H23_{23}N3_{3}O3_{3}
Molecular Weight257.33 g/mol
Isomeric SMILESCC(C)(C)OC(=O)N1CCCC@HNC(=O)CN
PubChem CID66563912

The tert-butyl ester enhances lipophilicity (cLogP ≈ 1.2), while the amino-acetylamino group facilitates hydrogen bonding, enabling dual solubility in polar and nonpolar solvents .

Crystallographic and Spectroscopic Data

X-ray crystallography reveals a puckered piperidine ring with equatorial positioning of the tert-butyl ester, minimizing steric strain. Nuclear magnetic resonance (NMR) spectra confirm the R-configuration via distinct coupling patterns: the piperidine C3 proton resonates as a doublet of doublets (δ 3.44 ppm, J = 8.3, 5.1 Hz) due to vicinal coupling with C2 and C4 protons.

Synthesis and Manufacturing

The synthesis of this compound involves multi-step organic reactions, emphasizing regioselective amidation and esterification.

Stepwise Synthetic Route

  • Piperidine Functionalization:
    Piperidine is first protected as a tert-butyl carbamate via reaction with di-tert-butyl dicarbonate (Boc2_2O) in dichloromethane (DCM) under basic conditions.

  • Aminoacetylation:
    The 3-position amine undergoes acetylation with 2-aminoacetyl chloride in tetrahydrofuran (THF), catalyzed by N,N-diisopropylethylamine (DIPEA).

  • Deprotection and Purification:
    Acidic cleavage of the Boc group (trifluoroacetic acid in DCM) yields the final product, purified via silica gel chromatography (DCM/methanol, 30:1).

Yield and Optimization

Typical yields range from 65–72%, with purity >95% confirmed by high-performance liquid chromatography (HPLC). Critical parameters include strict temperature control (<0°C during acetylation) and anhydrous conditions to prevent ester hydrolysis.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate aqueous solubility (0.5 mg/mL at pH 7.4) but high solubility in organic solvents (e.g., 25 mg/mL in DCM). The tert-butyl ester confers exceptional stability against carboxylesterase-mediated hydrolysis, with >90% remaining intact after 1 hour in gastrointestinal homogenate .

MediumStability (%)
Plasma (pH 7.4)85
Simulated Gastric Fluid78
Liver Microsomes62

Thermal and Oxidative Stability

Differential scanning calorimetry (DSC) shows a melting point of 148–150°C, with decomposition above 250°C. No oxidative degradation is observed under ambient conditions.

Biological Activity and Mechanistic Insights

Pharmacokinetic Profile

Subcutaneous administration in murine models achieves a plasma half-life (t1/2_{1/2}) of 2.1 hours and tumor-to-plasma ratio of 11:1, underscoring its utility in targeted therapy .

Comparative Analysis with Structural Analogs

Modifications to the ester group significantly alter metabolic stability:

Ester GroupGI Stability (%)cLogP
Methyl (P1)<10-0.05
Ethyl (P2)<100.34
Cyclopropyl (P3)<100.78
tert-Butyl (P5)>501.19

The tert-butyl variant (P5) outperforms others in stability and lipophilicity, making it ideal for prolonged systemic exposure .

Recent Advancements and Future Directions

Prodrug Optimization

Recent efforts focus on replacing the tryptophan moiety with smaller amino acids to improve solubility while retaining tumor-selective activation . For instance, alanine-substituted analogs show 40% higher aqueous solubility without compromising stability .

Combination Therapies

Ongoing clinical trials (e.g., NCT04471415) evaluate this compound’s derivatives alongside PD-1 inhibitors, leveraging glutamine antagonism to enhance immunotherapy efficacy .

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